1-(3,4-Difluorophenyl)cyclopropanamine chemical properties
1-(3,4-Difluorophenyl)cyclopropanamine chemical properties
An In-Depth Technical Guide to 1-(3,4-Difluorophenyl)cyclopropanamine: Properties, Synthesis, and Applications
Introduction
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is a highly significant chiral building block in modern pharmaceutical synthesis. Its unique molecular architecture, featuring a difluorinated phenyl ring attached to a rigid cyclopropane scaffold, makes it an indispensable intermediate for creating complex active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its pivotal role in the development of cardiovascular drugs. For researchers and drug development professionals, a deep understanding of this molecule is crucial for optimizing synthetic routes and leveraging its structural benefits in novel drug designs. The primary application of this intermediate is in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[2][3]
Part 1: Physicochemical and Structural Properties
The compound exists in several forms, most commonly as the free base, a hydrochloride salt, or a mandelate salt for chiral resolution. Each form possesses distinct physical properties relevant to its handling, storage, and application in synthesis.
The core structure's defining features are the trans relationship between the amino group and the difluorophenyl group on the cyclopropane ring, and the specific (1R,2S) stereochemistry, which is critical for its biological activity in the final API.[1] The two fluorine atoms on the phenyl ring significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are desirable attributes in drug design.[4]
Table 1: Key Identifiers and Physicochemical Properties
| Property | (1R,2S)-Free Base | (1R,2S)-Hydrochloride Salt | (1R,2S)-Mandelate Salt |
| Molecular Formula | C₉H₉F₂N[5] | C₉H₁₀ClF₂N[6] | C₁₇H₁₇F₂NO₃[7] |
| Molecular Weight | 169.17 g/mol [5] | 205.63 g/mol [8] | 321.32 g/mol [7] |
| CAS Number | 220352-38-5[5] | 1156491-10-9[1][9] | 376608-71-8[7] |
| Appearance | Not specified (assumed oil or low-melting solid) | White Solid[1][9] | White to Off-White Powder[2] |
| Decomposition Point | Not available | >172°C[1] or ~200°C[6] | Not available |
Part 2: Synthesis and Mechanistic Insights
The synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a multi-step process that demands precise stereochemical control. Numerous synthetic routes have been developed, often starting from 3,4-difluorobenzaldehyde or 1,2-difluorobenzene.[10][11] A common strategy involves the diastereoselective cyclopropanation of a chiral derivative of (E)-3-(3,4-difluorophenyl)acrylic acid, followed by a Curtius rearrangement to install the amine group.[10]
However, many of these routes involve hazardous reagents like sodium azide.[10] An alternative and important transformation for generating related cyclopropylamines is the Kulinkovich-de Meijere reaction, which synthesizes cyclopropylamines from nitriles.[12]
The Kulinkovich-de Meijere Reaction: A Mechanistic Overview
This reaction provides an efficient pathway to cyclopropylamines. It is a modification of the original Kulinkovich reaction, which produces cyclopropanols from esters.[13][14] The de Meijere variant utilizes nitriles as substrates.
The process begins with the formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent (like EtMgBr) with a titanium(IV) alkoxide catalyst, such as Ti(OiPr)₄.[13] This highly reactive intermediate then adds across the carbon-nitrogen triple bond of a nitrile (e.g., 3,4-difluorophenylacetonitrile). The resulting azatitanacyclopentene intermediate undergoes rearrangement and subsequent hydrolysis to yield the primary cyclopropylamine. This method is valuable for its efficiency and applicability to a range of substrates.
Caption: Incorporation of the amine into the final Ticagrelor API.
Part 5: Safety, Handling, and Storage
As a chemical intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine and its salts must be handled with appropriate precautions. The hydrochloride salt is classified as harmful if swallowed and causes skin and serious eye irritation. [15] GHS Hazard Statements: [5][16]* H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Handling and Personal Protective Equipment (PPE): [16][17]* Engineering Controls: Handle in a well-ventilated area, preferably within a laboratory fume hood.
-
Eye/Face Protection: Wear chemical splash-resistant safety goggles or glasses with side shields.
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Avoid breathing dust or vapors. If ventilation is inadequate, use a NIOSH-approved respirator.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage: [16]* Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep locked up and away from incompatible substances.
Conclusion
1-(3,4-Difluorophenyl)cyclopropanamine is more than a simple chemical intermediate; it is a testament to the power of rational drug design. Its carefully crafted structure provides a unique combination of stereochemical rigidity and metabolic stability that is crucial for the efficacy of modern pharmaceuticals like Ticagrelor. For scientists in the field, a thorough understanding of its synthesis, properties, and handling is fundamental to leveraging its potential in current and future drug development pipelines.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565713, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52914940, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. Retrieved from [Link]
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